molecular formula C14H9NO7S B1211362 Nuclear Fast Red CAS No. 6409-77-4

Nuclear Fast Red

Cat. No. B1211362
CAS RN: 6409-77-4
M. Wt: 335.29 g/mol
InChI Key: AMXZGMCPHWGQGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Although specific synthesis pathways for Nuclear Fast Red were not detailed in the papers reviewed, the compound is known to be synthesized chemically, involving reactions that yield its distinctive color properties. The synthesis process likely involves complex organic chemistry techniques to achieve the desired dye characteristics.

Molecular Structure Analysis

Nuclear Fast Red's molecular structure, characterized by its anthraquinone derivatives, plays a crucial role in its staining capabilities. The structure allows for its application in various staining protocols, where its interaction with biological specimens results in the specific staining of nuclei without affecting other cell components significantly.

Chemical Reactions and Properties

Nuclear Fast Red interacts with tissue components, particularly nucleic acids, leading to its application in staining. This interaction is facilitated by its molecular structure, allowing for the differentiation of cellular components based on their chemical properties. The dye's behavior in staining procedures, such as autoradiography, highlights its utility in enhancing the visualization of biological samples under microscopic examination.

Physical Properties Analysis

The dye's physical properties, including its solubility in water and its interaction with light, contribute to its effectiveness as a staining agent. Its ability to produce a linear correlation between dye concentration and SERRS (Surface Enhanced Resonance Raman Scattering) signal intensity under specific conditions demonstrates its application in semi-quantitative trace analysis.

Chemical Properties Analysis

Nuclear Fast Red's chemical interactions, particularly with human serum albumin and in the presence of various ions, reveal its complex behavior in biological systems. These interactions not only underline its utility in staining but also its potential in analytical applications, such as the detection of specific ions in aqueous solutions.

References (Sources)

  • Semi-quantitative trace analysis of nuclear fast red by SERRS (Shadi et al., 2001).
  • Commercial varieties of nuclear fast red; their behaviour in staining after autoradiography (Sams & Davies, 1967).
  • Investigation of interaction of nuclear fast red with human serum albumin by experimental and computational approaches (Gholivand et al., 2013).
  • Photocatalytic treatment of colored wastewater from medical laboratories: photodegradation of Nuclear Fast Red (Deletze et al., 2016).

Scientific Research Applications

1. Histological Staining

Nuclear Fast Red, also known as Kernechtrot, is commonly used in histological staining. It acts as a red nuclear counterstain in histochemical procedures, particularly following those that yield blue products. This application is vital for differentiating and visualizing cellular components under a microscope. Tests for its identity and performance in staining have been developed by the Biological Stain Commission (Frank et al., 2007).

2. Photocatalytic Treatment of Wastewater

Nuclear Fast Red (NFR) has been studied for its degradation in aqueous solutions through photocatalytic oxidation. This research is significant in the treatment of colored wastewater from medical laboratories, providing insights into sustainable waste management practices (Deletze et al., 2016).

3. Semi-quantitative Trace Analysis

The semi-quantitative trace analysis of Nuclear Fast Red has been performed using surface-enhanced resonance Raman scattering (SERRS). This application is crucial in analytical chemistry for detecting and determining concentrations of this dye in various mediums (Shadi et al., 2001).

4. Colorimetric Detection in Aqueous Media

Nuclear Fast Red has been employed in the colorimetric detection of iodide ions in aqueous solutions. This is particularly relevant in the development of simple colorimetric chemosensors for detecting specific ions, showcasing its versatility beyond staining applications (Fukushima & Aikawa, 2021).

5. Calcium Detection in Histochemistry

Kernechtrot or Nuclear Fast Red has been identified as a sensitive reagent for detecting calcium, especially in histochemical localizations. This usage underscores its utility in biological research and diagnostics (Mcgee-Russell, 1955).

Safety And Hazards

Nuclear Fast Red can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, ingestion, and inhalation. Personal protective equipment/face protection should be worn and it should be stored in a dry, cool, and well-ventilated place .

Future Directions

Nuclear Fast Red has been used in various applications in histology and could potentially be used in future research and development in this field. It has been used in the dual-beam analysis of intracellular magnetic nanoparticles distribution, as a counterstain in LacZ tissue histological analysis, and in extracellular matrix proteoglycan staining .

properties

IUPAC Name

sodium;4-amino-1,3-dihydroxy-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO7S.Na/c15-9-7-8(12(18)14(13(9)19)23(20,21)22)11(17)6-4-2-1-3-5(6)10(7)16;/h1-4,18-19H,15H2,(H,20,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSXZLJQEKGQAF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)S(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8NNaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nuclear Fast Red

CAS RN

6409-77-4
Record name Disodium 1-amino-2,4-dihydroxy-9,10-dihydro-9,10-dioxoanthracene-3-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006409774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 1-amino-2,4-dihydroxy-9,10-dihydro-9,10-dioxoanthracene-3-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.444
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Nuclear Fast Red Sodium Salt
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD9M23GV7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24,700
Citations
M Frank, RW Dapson, TW Wickersham… - Biotechnic & …, 2007 - Taylor & Francis
… Unsatisfactory samples of nuclear fast red are encountered … Tests for the identity and performance of nuclear fast red have … methods that are used to identify and test nuclear fast red. …
Number of citations: 13 www.tandfonline.com
A Sams, FMR Davies - Stain Technology, 1967 - Taylor & Francis
… (1962) in which nuclear fast red (… nuclear fast red seemed a promising nuclear stain and we decided to try it with other combinations of dyes. We then discovered that the nuclear fast red …
Number of citations: 19 www.tandfonline.com
MB Gholivand, AR Jalalvand, HC Goicoechea… - … Acta Part A: Molecular …, 2013 - Elsevier
For the first time, interaction of nuclear fast red (NFR) with human serum albumin (HSA) was studied by experimental and computational approaches. Firstly, experimental …
Number of citations: 44 www.sciencedirect.com
G Motiwale, S Jaiswal, A Vikey… - Journal of …, 2016 - search.ebscohost.com
… ) and 1%Crystal Violet & Nuclear Fast Red (CV&NFR) stain, also … use of Crystal violet & Nuclear fast red stain as a selective … in our study in the form of nuclear fast red as a counter stain. …
Number of citations: 7 search.ebscohost.com
M Mortreuil-Langlois - Stain Technology, 1962 - Taylor & Francis
… Mouse intestine from an autopsy 1 hr after administration of 10 pc of adenine-C"; alcohol-acetic fixed and sectioned at i.5 p: stained by nuclear fast red, followed by intligo-carmine in a …
Number of citations: 24 www.tandfonline.com
Y Fukushima, S Aikawa - Tetrahedron Letters, 2021 - Elsevier
The simple mixture of nuclear fast red (NFR) and Hg 2+ containing poly(diallyldimethylammonium chloride) (PDADMAC) was found to be colorimetric detection for iodide ion in aqueous …
Number of citations: 10 www.sciencedirect.com
J Watson - Journal of Histotechnology, 2005 - Taylor & Francis
… A prestaining step with nuclear fast red is used as a blocking … % aluminum sulfate in the nuclear fast red stain enhances the … Prestaining with nuclear fast red also has similar effects with …
Number of citations: 1 www.tandfonline.com
A Agarwal, S Gupta, R Sharma - … Evaluation of Male Infertility: A Laboratory …, 2016 - Springer
… Nuclear Fast Red biological stain … Nuclear Fast Red solution (NF) – Dissolve 5 g of aluminum sulfate in 200 mL of hot distilled water. Immediately add 0.1 g of Nuclear Fast Red and stir …
Number of citations: 1 link.springer.com
Y Cui, J Yu, S Feng - Talanta, 2014 - Elsevier
… enhancement of Cu 2+ –nuclear fast red complex in the presence of guanine in Tris–HCl … nuclear fast red resulted in a dramatic quenching of the fluorescence intensity. Nuclear fast red …
Number of citations: 13 www.sciencedirect.com
IT Shadi, BZ Chowdhry, MJ Snowden, R Withnall - Analytica chimica acta, 2001 - Elsevier
… In this study, SERRS/SERS spectra of aqueous solutions of nuclear fast red have been obtained in order to investigate the sensitivity of this technique as a probe for the detection and …
Number of citations: 42 www.sciencedirect.com

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